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Executive Summary

Compound: 5-Bromo-2-chloropyridine-3-carbonyl chloride (5-Bromo-2-chloronicotinoyl chloride)
CAS: 78686-86-9 Role: High-value pharmacophore intermediate.[1][2] Significance: This
compound represents a "privileged scaffold" in medicinal chemistry.[2][3] Its tri-functional
nature—containing a reactive acyl chloride, a nucleophile-susceptible chlorine at C2, and a
cross-coupling-ready bromine at C5—allows for the rapid, orthogonal construction of complex
heterocyclic libraries.[1][2] It is a critical building block in the discovery of c-Met kinase
inhibitors, HIV non-nucleoside reverse transcriptase inhibitors (NNRTISs), and novel
agrochemicals like Nicofluprole.[1][2]

Part 1: Strategic Utility & Molecular Logic

The "discovery" of this compound is best understood as the identification of its utility as a
linchpin in divergent synthesis.[1][2] It resolves a common bottleneck in drug development:
orthogonal functionalization.[2]

The Tri-Functional Core

The molecule offers three distinct reactive sites, each addressable under specific conditions
without interfering with the others.[1][2] This allows for "programmed synthesis."[2]
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e Site A (C3-Acyl Chloride): The most reactive site.[2] Reacts with amines/alcohols at

to form amides/esters.[1][2]

» Site B (C2-Chloride): Activated for Nucleophilic Aromatic Substitution (

) due to the electron-deficient pyridine ring and the inductive effect of the adjacent carbonyl
group.[1][2] Reacts with amines/thiols at elevated temperatures (

)-[11[2]

o Site C (C5-Bromine): The least reactive site towards nucleophiles but highly reactive in
Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] Typically
addressed last or requires specialized ligands if addressed earlier.[2]

Visualizing the Reactivity Landscape[1][2]

o Amide Coupling Nicotinamides
S'(t,ials't;%d (Kinetic Control, 0°C) (e.g., c-Met Inhibitors)
Site 2: C2-ClI
(Intermediate) SNAr Displacement 3 2-Amino-pyridines
Site 3: C5-Br 1 (Thermodynamic Control, >60°C) (e.g., Tricyclic NNRTIs)
Slowest/Specific)

Pd-Catalyzed Coupling Biaryl Systems
(Metal Catalysis) (e.g., Nicofluprole)

5-Bromo-2-chloronicotinoyl
Chloride (Core)

Click to download full resolution via product page
Figure 1: Orthogonal reactivity profile allowing sequential functionalization.[1][2]

Part 2: Synthesis Protocols

Accessing this chloride requires careful handling of its hydrolytic instability.[2] Two primary
routes exist: the Industrial One-Pot Method (preferred for scale) and the Laboratory Stepwise
Method (preferred for precision).[1][2]

Method A: Industrial One-Pot Deoxychlorination
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This route converts 5-bromo-2-hydroxynicotinic acid directly to the acid chloride,
simultaneously installing the C2-Cl and converting the acid to the acyl chloride.[1][2] This is
efficient but requires rigorous safety controls due to

and

evolution.[2]

Reagents: 5-Bromo-2-hydroxynicotinic acid, Thionyl Chloride (
), DMF (catalytic), Toluene.[1][2]

Protocol:

e Charge: Load a glass-lined reactor with 5-bromo-2-hydroxynicotinic acid (1.0 equiv) and
Toluene (5-10 volumes).

o Catalyst: Add DMF (0.05 equiv). Note: DMF forms the Vilsmeier-Haack reagent in situ,
essential for activating the pyridone oxygen.[1]

o Addition: Heat slurry to

. Add
(1.5 - 2.0 equiv) slowly over 4 hours.

o Critical Control Point: Monitor off-gassing.[1][2] The reaction produces massive volumes of

and

.[2] Scrubbers must be active.[2]
e Reaction: Reflux (

) for 3-5 hours until gas evolution ceases and the solution becomes clear.

o Workup: Distill off excess

and Toluene under reduced pressure. The residue is the crude acid chloride, often used
directly as a solution in Acetonitrile or DCM to prevent hydrolysis.[1][2]
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Method B: Stepwise Activation (Laboratory Scale)

For research applications requiring high purity, it is safer to start with the stable 5-bromo-2-
chloronicotinic acid and activate it under mild conditions.[1][2]

Reagents: 5-Bromo-2-chloronicotinic acid (CAS 29241-65-4), Oxalyl Chloride (

), DMF (cat), DCM.[1][2]

Protocol:

Suspension: Suspend 5-bromo-2-chloronicotinic acid (2.06 g, 8.7 mmol) in anhydrous
Dichloromethane (DCM, 20 mL) under

¢ Activation: Add Oxalyl Chloride (1.11 g, 8.7 mmol) dropwise at

e Initiation: Add 1-2 drops of anhydrous DMF. Bubbling will commence immediately.

o Completion: Stir at room temperature for 4 hours. The solid acid will dissolve as it converts to
the acid chloride.[1][2]

« |solation: Concentrate in vacuo to yield the acid chloride as a light brown solid (approx.[2]
guantitative yield). Use immediately.

Data Summary: Physical & Chemical Properties[2][3][4]
[5][6]
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Property Data Notes
Specific to the Acid Chloride
CAS Number 78686-86-9
form.[1]
Molecular Formula MW: 254.90 g/mol
) ] Highly dependent on
Appearance Yellow/Brown Solid or Oil )
purity/solvent traces.[2]
st Hydrolyzes rapidly in moist air
orage
J , Inert Gas to the acid.[1][2]
o Reacts violently with
Solubility DCM, THF, Toluene, MeCN

water/alcohols.[1]

) 5-Bromo-2-hydroxynicotinic )
Key Impurity ” Result of hydrolysis.[2]
aci

Part 3: Application Workflows

The following workflows demonstrate the "Discovery" utility of this molecule in real-world drug
development scenarios.

Workflow 1: Synthesis of c-Met Kinase Inhibitors

In the development of anti-cancer agents, the amide bond is formed first to anchor the scaffold,
followed by

to introduce the hinge-binding motif.[1][2]

e Amide Formation:

o React 5-bromo-2-chloronicotinoyl chloride with an aniline (e.g., 2,3-dichloroaniline) in
DCM/Pyridine at

[1][2]

o Mechanism:[2] Nucleophilic attack of the aniline nitrogen on the acyl carbon.[1][2]

o Yield: Typically >90%.[2][4]
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» Functionalization:
o Treat the resulting amide with a heterocyclic amine (e.g., aminopyrazine) and base (
) in DMF at
[1112]

o Selectivity: The C2-Cl is displaced; the C5-Br remains intact for later optimization.[1][2]

Workflow 2: Synthesis of Nicofluprole (Agrochemical)

This workflow highlights the use of the scaffold in modern pesticide discovery, specifically for
Ryanodine receptor modulators.[1][2]

e Coupling: 5-Bromo-2-chloronicotinoyl chloride is reacted with a complex pyrazole-amine.[1]

[2]

e Suzuki Cross-Coupling: The C5-Br is then utilized to couple with a boronic acid, extending
the biaryl system necessary for receptor binding.[1][2]

Synthesis Pathway Diagram[2]
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Figure 2: From raw material to bioactive scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://lwww.benchchem.com/product/b1315279#discovery-of-5-bromo-2-chloro-3-
pyridinecarbonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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